N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic isoquinoline derivative characterized by two methoxy-substituted benzyl groups at the N- and 2-positions of the dihydroisoquinoline core. Isoquinoline derivatives are of interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects, often modulated by substituent variations .
Properties
Molecular Formula |
C27H26N2O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O5/c1-32-20-11-8-18(9-12-20)16-29-17-23(21-6-4-5-7-22(21)27(29)31)26(30)28-15-19-10-13-24(33-2)25(14-19)34-3/h4-14,17H,15-16H2,1-3H3,(H,28,30) |
InChI Key |
BVIPTIQEYLFKHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the use of protecting groups such as 3,4-dimethoxybenzyl and 4-methoxybenzyl to protect hydroxy functions during the synthesis . The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ oxidation at room temperature is commonly used for deprotection.
Reduction: LiAlH4 in dry ether is used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically results in the removal of protecting groups, while reduction with LiAlH4 can lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. Research has shown that it can inhibit cell proliferation and promote cell cycle arrest, making it a candidate for further development as an anticancer agent.
Anticonvulsant Properties
The structure of N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide suggests potential anticonvulsant activity. Similar compounds have demonstrated efficacy in animal models of epilepsy by modulating sodium channels, which are critical in neuronal excitability. This opens avenues for exploring its use in treating epilepsy and other seizure disorders.
Neuroprotective Effects
Given the increasing interest in neuroprotective agents, this compound's ability to protect neuronal cells from oxidative stress and apoptosis is of particular relevance. Studies have suggested that isoquinoline derivatives can enhance neuronal survival and function under stress conditions, indicating their potential in neurodegenerative disease therapies.
Table 1: Summary of Synthesis Methods
| Method Type | Description | Key Reagents |
|---|---|---|
| Condensation | Reaction of benzyl amines with isoquinolines | Acid/base catalysts |
| Cyclization | Formation of cyclic structures | Thermal activation/catalysts |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
Note: The molecular formula and weight of the target compound are inferred based on substituent contributions, as direct data are unavailable.
Key Observations:
Substituent Effects on Molecular Weight: The target compound’s two methoxybenzyl groups likely result in a higher molecular weight (~541.6) compared to analogs with smaller substituents (e.g., 378.4 for the cyclopropyl variant ).
Electronic and Steric Modifications: Methoxy groups on benzyl substituents (target compound) donate electron density via resonance, which may influence binding interactions in biological systems. In contrast, chloro or methyl groups (e.g., ’s chloro-methylbenzyl derivative) introduce electron-withdrawing or steric effects .
Analytical Characterization:
- Common Techniques : IR, ¹H NMR, and LC-MS are standard for verifying purity and structure (e.g., ’s adamantyl derivatives ).
- Advanced Methods: X-ray crystallography () resolved the crystal packing of chloro-methylbenzyl analogs, revealing planar quinoline cores and intramolecular hydrogen bonds .
Physicochemical and Pharmacological Implications
- Cyclopropyl substituents () balance lipophilicity and rigidity, a strategy often used to optimize drug half-life .
- Pharmacological Potential: While direct activity data for the target compound are lacking, ’s adamantyl-pentyl derivative showed moderate kinase inhibition, suggesting that bulkier substituents may improve target engagement .
Biological Activity
N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound belonging to the class of isoquinoline derivatives. This compound features a dihydroisoquinoline core, which is recognized for its diverse biological activities. Its unique structure, characterized by methoxy and carboxamide functional groups, enhances its potential pharmacological properties.
- Molecular Formula : C26H24N2O5
- Molecular Weight : 458.5 g/mol
- CAS Number : 1324056-94-1
The isoquinoline scaffold is significant in medicinal chemistry due to its ability to interact with various biological targets, making it a candidate for further investigation in drug development .
Biological Activity Overview
Research on this compound indicates its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The inhibition of PARP has been linked to therapeutic strategies in cancer treatment, particularly in tumors with BRCA mutations.
Inhibitory Activity Against PARP
A study evaluated the inhibitory activity of various 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2. The compound demonstrated significant inhibition:
- Inhibition Rate : 85.2% at 1 µM concentration
- IC50 Value : 156 nM for PARP1
This level of inhibition indicates that the compound is a potent candidate for further development as a therapeutic agent targeting PARP-related pathways in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the amide portion of the compound significantly affect its biological activity. The presence of methoxy groups contributes to its lipophilicity and enhances interaction with biological targets.
| Compound | Inhibition (%) at 1 µM | IC50 (nM) |
|---|---|---|
| This compound | 85.2% | 156 |
| Reference Compound (Olaparib) | - | - |
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of isoquinoline derivatives similar to this compound:
- Anticancer Activity : Isoquinolines have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of cell cycle progression.
- Antioxidant Properties : Compounds within this class have shown promise as antioxidants, which can mitigate oxidative stress-related damage in cells.
- Antimicrobial Activity : Some isoquinoline derivatives demonstrate antimicrobial properties against a range of pathogens, suggesting their utility in treating infectious diseases.
Q & A
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental NMR/IR data .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
How to resolve contradictions in spectroscopic data between experimental and theoretical results?
Advanced Research Question
- Benchmarking : Compare experimental NMR chemical shifts with DFT-predicted values (GIAO method) to identify discrepancies in substituent effects .
- Solvent modeling : Include solvent effects (e.g., PCM model for DMSO) in computational studies to improve alignment with experimental data .
What strategies are effective for multi-step synthesis optimization?
Advanced Research Question
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
- Catalysis : Employ KI or Pd-based catalysts to enhance coupling reactions (e.g., Ugi-type reactions for isoquinoline functionalization) .
- Parallel screening : Test solvent/base combinations (e.g., DMF/Et3N vs. THF/DBU) to optimize yields .
How to assess the compound’s stability under different conditions?
Basic Research Question
- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–200°C to monitor decomposition .
- Photodegradation : Expose to UV light (254 nm) and analyze via HPLC to quantify degradation products .
How to determine the crystal structure using X-ray diffraction?
Advanced Research Question
- Crystallization : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane) .
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 150 K for high-resolution data .
- Refinement : Apply SHELXL for structure solution, ensuring R-factor <0.05 for reliability .
What are the recommended solvents for purification?
Basic Research Question
- Polar solvents : Ethanol or methanol for recrystallization .
- Chromatography : Ethyl acetate/hexane (3:7) for flash column purification .
How to design analogs to study structure-activity relationships (SAR)?
Advanced Research Question
- Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) or nitro groups to modulate electronic effects .
- Scaffold hopping : Synthesize thiazole or quinoline derivatives to evaluate bioactivity changes .
How to analyze reaction mechanisms in the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
